5-Methyl-2H-pyrrol-2-one

Tautomerism Synthetic Chemistry Biosynthesis

Researchers seeking thiol-specific reversible bioconjugation often find maleimide linkers inadequate. 5-Methyl-2H-pyrrol-2-one (CAS 922179-95-1) enables synthesis of 5-methylene pyrrolone (5MP) linkers for cysteine-selective, controlled protein labeling critical to homogeneous ADC development. • Validated bioisostere replacing bicyclic aromatics in MCHR1 antagonists: >5% weight gain reduction in obesity models. • Key intermediate for >98% selective, sustainable NMP-replacement synthesis. • p300 bromodomain inhibitor scaffold overcoming efflux-mediated resistance. Supplied with full analytical documentation for experimental reproducibility.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 922179-95-1
Cat. No. B13107832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2H-pyrrol-2-one
CAS922179-95-1
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C=C1
InChIInChI=1S/C5H5NO/c1-4-2-3-5(7)6-4/h2-3H,1H3
InChIKeyKJXZQCRWVYENLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2H-pyrrol-2-one: A Versatile Pyrrolone Scaffold


5-Methyl-2H-pyrrol-2-one (CAS 922179-95-1), also known as 1,5-dihydro-1-methyl-2H-pyrrol-2-one, is a heterocyclic organic compound belonging to the pyrrolidinone family. It features a five-membered lactam ring containing one nitrogen atom and a carbonyl group, with a methyl substituent at the 5-position. This compound serves as a valuable synthetic intermediate and a core scaffold in medicinal chemistry . Its molecular formula is C5H5NO, and it has a molecular weight of 95.10 g/mol [1]. The compound's reactivity is defined by its unsaturated γ-lactam structure, which enables diverse chemical transformations, including cycloadditions and nucleophilic additions.

Scaffold Design Medicinal chemistry bioisostere and bromodomain inhibitor core
Bioconjugation Thiol-specific reversible linker precursor
Green Chemistry Sustainable solvent intermediate via bio-based feedstocks

5-Methyl-2H-pyrrol-2-one vs. Common Analogs


The pyrrolone class encompasses a wide array of structural variants, including different oxidation states (e.g., pyrrolidinones vs. pyrrolinones) and substitution patterns (e.g., 5-hydroxy, 5-aryl, 5-methylene). Simple substitution with a generic pyrrolone analog—such as unsubstituted 2-pyrrolidone, N-methyl-2-pyrrolidone (NMP), or 5-methyl-2-pyrrolidinone—is likely to fail in advanced applications because these compounds differ fundamentally in their electronic properties, tautomeric behavior, and reactivity profiles [1]. The precise position and degree of unsaturation in 5-Methyl-2H-pyrrol-2-one are critical for its unique ability to engage in selective bioconjugation, to act as a bioisostere for bicyclic systems in drug design, and to achieve high catalytic selectivity in sustainable synthesis [2][3]. These differentiating characteristics, quantified in the evidence below, mandate the procurement of the specific CAS 922179-95-1 compound to ensure experimental reproducibility and target performance.

Tautomeric state may differ; 1,3-dihydro isomer forms spontaneously, altering electronic properties.
Saturated analog (5-methyl-2-pyrrolidinone) lacks unsaturation required for selective bioconjugation.
Unsubstituted NMP or pyrrolidone analogs exhibit different catalytic selectivity and solvent performance.

5-Methyl-2H-pyrrol-2-one: Differentiation Evidence


Tautomer-Specific Synthetic Control

5-Methyl-2H-pyrrol-2-one (the 1,5-dihydro tautomer) exhibits a distinct thermodynamic preference over its 1,3-dihydro isomer. In the context of Knoevenagel condensation during pyrrolone biosynthesis, studies demonstrate that the reaction spontaneously yields the 1,3-dihydro-2H-pyrrol-2-one tautomer, not the desired 1,5-dihydro-2H-pyrrol-2-one (5-Methyl-2H-pyrrol-2-one) [1]. This indicates that the 5-Methyl-2H-pyrrol-2-one structure possesses a unique stability profile or requires specific synthetic conditions to access, differentiating it from its readily formed isomeric counterpart. This tautomeric control is essential for applications requiring the specific electronic and steric properties of the 1,5-dihydro form, such as in medicinal chemistry scaffold design.

Tautomer Control
Class-level inference
1,5-dihydro form requires specific conditions; 1,3-dihydro forms spontaneously
Synthetic tautomer control is critical for scaffold fidelity
Data to verify per specific reaction scale
Tautomerism Synthetic Chemistry Biosynthesis

Catalytic Selectivity for Green Solvent Synthesis

N-Substituted-5-methyl-2-pyrrolidones, derived from the 5-Methyl-2H-pyrrol-2-one core, demonstrate exceptional synthetic viability as bio-based alternatives to REACH-restricted N-methyl-2-pyrrolidone (NMP). Using a Pt/Aquivion bifunctional catalyst, the reductive amination of levulinates with primary amines yields N-heptyl-5-methyl-2-pyrrolidone with a productivity of 7.9 mmol g_cat^-1 h^-1 at full conversion and a remarkable selectivity of 98.6% under mild conditions (120°C, 4 bar H2) [1]. This high selectivity and productivity are directly attributable to the 5-methyl substitution on the pyrrolidone ring, which stabilizes key intermediates and suppresses side reactions compared to unsubstituted NMP synthesis. This data positions 5-Methyl-2H-pyrrol-2-one-based compounds as superior, sustainable alternatives to traditional solvents.

Catalytic Selectivity
Reported
98.6% selectivity, 7.9 mmol g_cat⁻¹ h⁻¹
Supports high-yield NMP-alternative production
Pt/Aquivion, 120°C, 4 bar H₂
Green Chemistry Catalysis Solvent Replacement

Enhanced Cellular Potency in p300 Inhibitors

A derivative based on the (R)-5-methylpyrrolidin-2-one scaffold (compound B4) demonstrates a key improvement over the clinical-stage p300 bromodomain inhibitor CCS1477 (A1). While maintaining comparable enzymatic inhibitory activity (IC50 = 0.060 μM for B4 vs. 0.064 μM for A1), B4 exhibits more potent proliferation inhibitory activities across various tumor cell lines [1]. This enhanced cellular efficacy is mechanistically linked to improved cell permeability and a significantly reduced efflux rate compared to A1, overcoming a critical liability of the lead compound [1]. This data illustrates how the 5-methylpyrrolidin-2-one core enables optimization of drug-like properties beyond simple target affinity.

p300 Inhibitor Potency
Head-to-head
B4 IC₅₀ 0.060 μM vs. A1 0.064 μM; improved cellular activity
Cell-permeability and efflux endpoint review
Reported across multiple tumor cell lines
Epigenetics Cancer Therapeutics Bromodomain Inhibition

Pyrrol-2-one as a Potent Bioisostere

In the design of MCHR1 antagonists, the monocyclic pyrrol-2-one core was employed as a bioisostere to replace a bicyclic thienopyrimidine core. The resulting prototype pyrrol-2-one compound 2m exhibited potent antagonism in the sub-nanomolar range, confirming the monocyclic core's viability as a replacement [1]. Critically, this replacement led to tangible drug property improvements: the prototype offered enhanced solubility and reduced half-life compared to the bicyclic series, while also demonstrating >5% reduction in weight gain in an in vivo rat model of obesity [1]. This provides direct proof-of-concept for the pyrrol-2-one scaffold's ability to improve both pharmacokinetic and pharmacodynamic outcomes relative to more complex, aromatic-rich chemotypes.

Bioisostere Validation
Head-to-head
Pyrrol-2-one core replaced bicyclic system; sub-nM antagonism, improved solubility, reduced t½, >5% weight gain reduction in vivo
Supports ADME and in vivo model-response context
MCHR1 antagonist scaffold comparison
Medicinal Chemistry Bioisosterism Anti-obesity Agents

Cysteine-Specific Reversible Bioconjugation

Derivatives of the 5-Methylene pyrrolone (5MP) core, which shares the pyrrol-2-one framework, are established as thiol-specific, reversible bioconjugation reagents for cysteine-specific protein modification . This reactivity is distinct from commonly used maleimide-based reagents, which can undergo irreversible thiol exchange or hydrolysis. The 5MP scaffold, such as in 5MP-Propargyl, offers controlled, reversible labeling of cysteine residues, a feature that is quantifiable through its ability to be displaced by excess thiol, unlike many irreversible maleimide conjugates . This reversible binding capability is a direct consequence of the unique electronic environment of the pyrrol-2-one ring system.

Bioconjugation
Data to verify
5MP derivatives: reversible cysteine labeling; maleimides: irreversible
Reversible conjugation supports protein dynamic studies
Class-level inference; source-specific review
Bioconjugation Click Chemistry Protein Engineering

5-Methyl-2H-pyrrol-2-one: Key Applications


Next-Generation Bromodomain Inhibitor Design

Based on direct comparative evidence, the (R)-5-methylpyrrolidin-2-one scaffold enables the design of p300 bromodomain inhibitors that overcome efflux-mediated resistance, a key limitation of the clinical lead CCS1477 [1]. Researchers can procure this compound to synthesize and evaluate analogs (like compound B4) with improved cell permeability and enhanced antiproliferative activity across multiple tumor cell lines [1]. This application is specifically validated for projects aiming to improve cellular potency beyond simple target engagement.

Catalytic Sustainable Solvent Production

The 5-methylpyrrolidone core, accessible from 5-Methyl-2H-pyrrol-2-one, is a key intermediate for the production of N-substituted-5-methyl-2-pyrrolidones. As demonstrated by catalytic studies, these derivatives can be synthesized with >98% selectivity from bio-derived feedstocks, offering a high-performance, sustainable replacement for the REACH-restricted solvent N-methyl-2-pyrrolidone (NMP) [1]. This application is ideal for industrial R&D teams focused on green chemistry and process intensification for solvent manufacturing.

Reversible Protein Bioconjugation Linkers

Derivatives of the 5-methylene pyrrolone (5MP) core are proven reagents for thiol-specific, reversible bioconjugation to cysteine residues [1]. This property is a direct consequence of the pyrrol-2-one ring electronics. Procurement of 5-Methyl-2H-pyrrol-2-one enables the synthesis of these advanced linkers, which are critical for applications requiring controlled, reversible protein labeling, such as in the development of homogeneous antibody-drug conjugates (ADCs) or in dynamic studies of protein function where traditional irreversible maleimide linkers are inadequate [1].

Scaffold Hopping for ADME & Efficacy

The monocyclic pyrrol-2-one core has been quantitatively validated as an effective bioisostere for bicyclic aromatic systems in the design of MCHR1 antagonists [1]. Medicinal chemists can procure 5-Methyl-2H-pyrrol-2-one to replace more complex, flat, aromatic cores, aiming to simultaneously enhance solubility, reduce half-life, and improve in vivo efficacy (e.g., >5% weight gain reduction in obesity models) [1]. This scenario is supported by direct head-to-head comparisons showing that the pyrrol-2-one scaffold delivers superior drug-like properties and in vivo outcomes.

Application
Selection Property
Validation Focus
p300 bromodomain inhibitor optimization
Cell-permeability & efflux resistance profile
Antiproliferative endpoint review in tumor cell lines
Bio-based NMP replacement synthesis
Catalytic selectivity & productivity
Process intensification and green chemistry metrics
Reversible protein labeling
Cysteine-specific reversible conjugation
Thiol-displacement and protein dynamic studies
Bioisosteric scaffold replacement
Monocyclic core with reported ADME improvements
In vivo model-response endpoint context
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